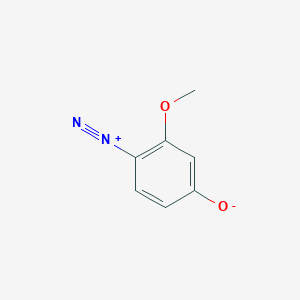
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate involves intricate processes that contribute to its structural complexity and potential applications. Key studies demonstrate the synthesis of related morpholine derivatives using different methodologies. For instance, the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate through rhodium(II) acetate catalyzed O–H and N–H carbene insertion indicates the versatility of morpholine derivatives in chemical synthesis (Trstenjak, Ilaš, & Kikelj, 2013). Additionally, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts showcases the potential for precision in generating specific morpholine scaffolds (Dong et al., 2020).
Molecular Structure Analysis
The molecular structure of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and its derivatives has been extensively studied using various analytical techniques. For example, the synthesis and crystal structure analysis of related compounds have been characterized by X-ray diffraction, demonstrating their complex geometries and confirming the effectiveness of synthetic strategies (Murthy et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and its analogs highlight the reactivity and functional versatility of these compounds. The studies on the diastereoselective synthesis of 3,4-Benzomorphan derivatives via tandem [5 + 1]/Hemiaminalization of (2-Aminoaryl)divinyl ketones underline the potential of morpholine derivatives in creating complex and biologically relevant structures (Li et al., 2016).
Physical Properties Analysis
The physical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug development. Studies on the crystal structures of various morpholine derivatives provide insight into their stability and potential interactions in biological systems (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, are fundamental for its utility in synthesis and potential pharmacological activities. Research on the synthesis and vibrational spectra investigation of novel compounds showcases the chemical diversity achievable with morpholine scaffolds and their electronic and structural properties (Adaikalaraj et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Bioactive Compound Development
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Research has shown its utility in creating new compounds for pharmaceutical interest. A notable example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion (Trstenjak, Ilaš, & Kikelj, 2013). Another study focused on synthesizing factor Xa inhibitor rivaroxaban analogs with potential dual antithrombotic activity, highlighting the compound's role in the development of antithrombotic agents (Trstenjak, Ilaš, & Kikelj, 2013).
Chemoselective Reduction in Appetite Suppressant Synthesis
Chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives under various metal hydride reducing conditions has been explored for the unambiguous synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants. This process emphasizes the compound's role in synthesizing specific appetite suppressants (Brown & Foubister, 1989).
Crystal Structure Analysis and Potential Bioactive Agent
The compound has also been analyzed for its crystal structure and potential as a bioactive agent. A study involving the synthesis of 4-benzyl-5-oxomorpholine-3-carbamide included single crystal X-ray diffraction and various spectroscopic methods. The analysis revealed insights into its molecular geometry, electronic properties, and potential reactive sites, suggesting its application in various biological and chemical studies (Murthy et al., 2017).
Role in Synthesis of Polysubstituted Derivatives
The synthesis of polysubstituted 5-oxomorpholin-2-carboxylic acids, including transformations of the carboxylic group, was explored, highlighting the compound's utility in creating diverse molecular structures for potential pharmaceutical applications (Burdzhiev et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543339 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
CAS RN |
106910-81-0 | |
| Record name | Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106910-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)


![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)




![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

